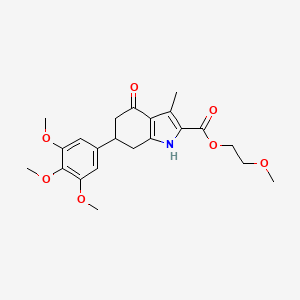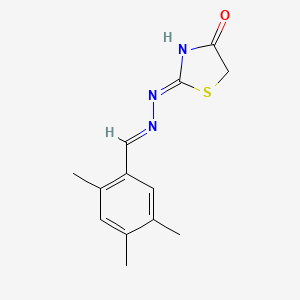![molecular formula C22H25ClN2O2 B6024893 2-(4-chlorophenyl)-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B6024893.png)
2-(4-chlorophenyl)-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}acetamide, commonly known as DPA-714, is a small molecule drug that has attracted significant attention in the scientific community. It belongs to the family of imidazopyridine acetamide derivatives and has been extensively studied for its potential use in the treatment of various neurological disorders, including neuroinflammation and neurodegeneration.
Mécanisme D'action
DPA-714 is believed to act as a selective agonist for TSPO, which is expressed in high concentrations in activated microglia and astrocytes. TSPO is involved in the regulation of neuroinflammation and is believed to play a critical role in the pathogenesis of various neurological disorders. By binding to TSPO, DPA-714 is believed to modulate the activity of microglia and astrocytes, leading to a reduction in neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce the expression of proinflammatory cytokines and chemokines, decrease the activation of microglia and astrocytes, and increase the expression of neurotrophic factors. These effects are believed to contribute to the neuroprotective effects of DPA-714 in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages for use in lab experiments. It has been extensively studied in preclinical models and has been shown to have a favorable safety profile. However, there are also some limitations to the use of DPA-714 in lab experiments. It is a complex molecule that requires specialized equipment and expertise for synthesis and analysis. Additionally, the exact mechanism of action of DPA-714 is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of DPA-714. One area of research could focus on the development of more potent and selective TSPO ligands. Additionally, the therapeutic potential of DPA-714 in various neurological disorders could be further explored in preclinical and clinical studies. Finally, the development of new imaging agents based on DPA-714 could enable the non-invasive detection of neuroinflammation in vivo.
Méthodes De Synthèse
The synthesis of DPA-714 involves several steps, starting with the reaction of 4-chlorobenzylamine with 2-cyanopyridine to form 2-(4-chlorophenyl)-4-cyanopyridine. This intermediate is then reacted with 4-(2,6-dimethylpiperidin-1-yl)benzoyl chloride to give the final product, DPA-714. The synthesis of DPA-714 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential use in the treatment of various neurological disorders, including neuroinflammation and neurodegeneration. It is believed to act as a ligand for the translocator protein 18 kDa (TSPO), which is expressed in high concentrations in activated microglia and astrocytes. TSPO is involved in the regulation of neuroinflammation and is believed to play a critical role in the pathogenesis of various neurological disorders.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(2,6-dimethylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-15-4-3-5-16(2)25(15)22(27)18-8-12-20(13-9-18)24-21(26)14-17-6-10-19(23)11-7-17/h6-13,15-16H,3-5,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTVILYRHZYFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B6024812.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6024816.png)
![9-(1-methyl-1H-pyrazol-4-yl)-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6024823.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6024825.png)
![4-[5-chloro-3,6-difluoro-4-(4-methoxyphenoxy)-2-pyridinyl]morpholine](/img/structure/B6024838.png)


![N-methyl-N-(1-methyl-4-piperidinyl)-3-[1-(4-oxo-4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B6024858.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B6024863.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6024872.png)
![2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B6024873.png)
![1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6024881.png)
![1-(4-isopropylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6024888.png)
![ethyl N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylglycinate](/img/structure/B6024898.png)